2-(2,4-dichlorophenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one
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Overview
Description
2-(2,4-DICHLOROPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzoyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the final quinazolinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The presence of chlorine atoms in the 2,4-dichlorophenyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DICHLOROPHENYL)-3-(2-PHENYL)-4(3H)-QUINAZOLINONE
- 2-(2,4-DICHLOROPHENYL)-3-(2-THIENYL)-4(3H)-QUINAZOLINONE
- 2-(2,4-DICHLOROPHENYL)-3-(2-PYRIDYL)-4(3H)-QUINAZOLINONE
Uniqueness
2-(2,4-DICHLOROPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C24H14Cl2N2O |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C24H14Cl2N2O/c25-17-10-12-19(21(26)14-17)23-27-22-8-4-3-7-20(22)24(29)28(23)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H |
InChI Key |
NPMHHSIUJIJNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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